molecular formula C13H18O B14841867 1-Cyclopropoxy-3-isopropyl-2-methylbenzene

1-Cyclopropoxy-3-isopropyl-2-methylbenzene

Katalognummer: B14841867
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: VGFHTBDVGVWNTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, a methyl group, and an isopropyl group. This compound belongs to the class of aromatic hydrocarbons and exhibits unique chemical properties due to its specific substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with cyclopropyl methyl ketone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or supported metal catalysts can enhance the reaction rate and selectivity. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or light (hv).

Major Products:

Wissenschaftliche Forschungsanwendungen

1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ring and substituents can engage in π-π interactions, hydrogen bonding, or hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the cyclopropoxy group introduces ring strain, affecting the compound’s reactivity and stability .

Eigenschaften

Molekularformel

C13H18O

Molekulargewicht

190.28 g/mol

IUPAC-Name

1-cyclopropyloxy-2-methyl-3-propan-2-ylbenzene

InChI

InChI=1S/C13H18O/c1-9(2)12-5-4-6-13(10(12)3)14-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3

InChI-Schlüssel

VGFHTBDVGVWNTM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1OC2CC2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.